3,5-Dimethyl-1-(methylsulfonyl)piperidine
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Overview
Description
1-Methanesulfonyl-3,5-dimethylpiperidine is a chemical compound with the molecular formula C8H17NO2S It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1-methanesulfonyl-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with methanesulfonyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Methanesulfonyl-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the methanesulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methanesulfonyl-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methanesulfonyl-3,5-dimethylpiperidine can be compared with other similar compounds such as:
3,5-Dimethylpiperidine: A precursor to the compound, which lacks the methanesulfonyl group and has different chemical properties and reactivity.
1-(4-Fluorobenzoyl)-3,5-dimethylpiperidine: A related compound with a fluorobenzoyl group instead of the methanesulfonyl group, which may exhibit different biological activities and applications.
The uniqueness of 1-methanesulfonyl-3,5-dimethylpiperidine lies in its specific structural features and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
3,5-dimethyl-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C8H17NO2S/c1-7-4-8(2)6-9(5-7)12(3,10)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
MYAOILABWRNSEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C)C |
Origin of Product |
United States |
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